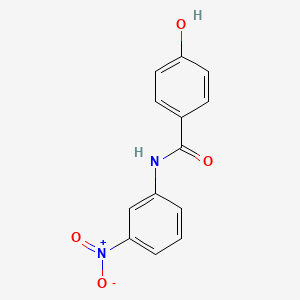
4-Hydroxy-N-(3-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-N-(3-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a hydroxyl group (-OH) and a nitro group (-NO2) attached to a benzene ring, along with an amide functional group (-CONH-)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-N-(3-nitrophenyl)benzamide typically involves the condensation of 4-hydroxybenzoic acid with 3-nitroaniline. This reaction can be catalyzed by various agents, including diatomite earth immobilized with ionic liquids and zirconium chloride (ZrCl4) under ultrasonic irradiation . The reaction conditions are mild, and the process is considered environmentally friendly due to the use of ultrasonic irradiation.
Industrial Production Methods: In an industrial setting, the synthesis of benzamide derivatives, including this compound, can be achieved through direct condensation of carboxylic acids and amines at high temperatures. The use of catalysts such as Lewis acids can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl) can reduce the nitro group.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 4-Hydroxy-N-(3-aminophenyl)benzamide.
Substitution: Various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
4-Hydroxy-N-(3-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Hydroxy-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets. For instance, as an MAO inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, which is beneficial in the treatment of certain neurological disorders .
Comparison with Similar Compounds
- 4-Hydroxy-N-(2-nitrophenyl)benzamide
- 4-Hydroxy-N-(4-nitrophenyl)benzamide
- 4-Hydroxy-N-(3-aminophenyl)benzamide
Comparison: 4-Hydroxy-N-(3-nitrophenyl)benzamide is unique due to the specific positioning of the nitro group on the benzene ring, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacological properties and reactivity patterns, making it a compound of interest for further research .
Properties
CAS No. |
62639-22-9 |
|---|---|
Molecular Formula |
C13H10N2O4 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
4-hydroxy-N-(3-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H10N2O4/c16-12-6-4-9(5-7-12)13(17)14-10-2-1-3-11(8-10)15(18)19/h1-8,16H,(H,14,17) |
InChI Key |
HNOAWUCPHWRRLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















